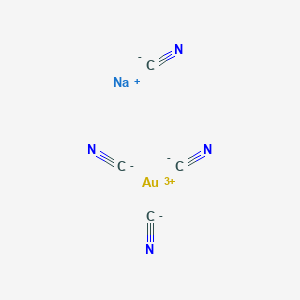
Sodium tetrakis(cyano-C)aurate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium tetrakis(cyano-C)aurate, with the chemical formula C₄AuN₄Na , is a coordination complex that features a gold center surrounded by four cyano ligands. This compound is notable for its applications in various fields, including chemistry, biology, and industry, due to its unique properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium tetrakis(cyano-C)aurate can be synthesized through the reaction of sodium cyanide with gold(III) chloride. The reaction typically occurs in an aqueous medium under controlled conditions to ensure the formation of the desired complex .
Industrial Production Methods: In industrial settings, the production of this compound involves the careful handling of cyanide compounds and gold salts. The process requires stringent safety measures due to the toxicity of cyanide and the value of gold. The reaction is usually carried out in large reactors with precise temperature and pH control to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: Sodium tetrakis(cyano-C)aurate undergoes various chemical reactions, including:
Oxidation: The gold center can be oxidized, leading to changes in the oxidation state and reactivity of the compound.
Reduction: Reduction reactions can convert the gold(III) center to gold(I) or elemental gold.
Substitution: The cyano ligands can be substituted with other ligands, altering the properties and applications of the complex.
Common Reagents and Conditions:
Oxidizing Agents: Such as hydrogen peroxide or nitric acid.
Reducing Agents: Such as sodium borohydride or hydrazine.
Substitution Reagents: Various ligands like phosphines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Higher oxidation state gold complexes.
Reduction Products: Gold(I) complexes or elemental gold.
Substitution Products: New coordination complexes with different ligands.
Scientific Research Applications
Sodium tetrakis(cyano-C)aurate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of gold nanoparticles and other gold-based materials.
Biology: Investigated for its potential in bioconjugation and imaging due to its ability to form stable complexes with biomolecules.
Medicine: Explored for its therapeutic potential, particularly in cancer treatment and rheumatoid arthritis.
Industry: Utilized in electroplating and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of sodium tetrakis(cyano-C)aurate involves its ability to interact with various molecular targets. The cyano ligands can coordinate with metal centers, while the gold center can participate in redox reactions. These interactions enable the compound to exert its effects in catalytic processes, biological systems, and therapeutic applications .
Comparison with Similar Compounds
Potassium tetrakis(cyano-C)aurate: Similar in structure but with potassium as the counterion.
Sodium tetrakis(cyano-C)zincate: Features zinc instead of gold as the central metal.
Sodium tetrakis(cyano-C)ferrate: Contains iron as the central metal.
Uniqueness: Sodium tetrakis(cyano-C)aurate is unique due to the presence of gold, which imparts distinct optical, electrical, and catalytic properties. These properties make it particularly valuable in applications requiring high stability and reactivity .
Properties
CAS No. |
31395-95-6 |
|---|---|
Molecular Formula |
C4AuN4Na |
Molecular Weight |
324.03 g/mol |
IUPAC Name |
sodium;gold(3+);tetracyanide |
InChI |
InChI=1S/4CN.Au.Na/c4*1-2;;/q4*-1;+3;+1 |
InChI Key |
RTLMFXCEYQGKRK-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Na+].[Au+3] |
Related CAS |
22806-79-7 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















